molecular formula C24H18FN3O2 B5063130 4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one CAS No. 6166-77-4

4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B5063130
CAS RN: 6166-77-4
M. Wt: 399.4 g/mol
InChI Key: HYBQILQPKIVEHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, including the use of intermediates such as 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile in the presence of a mild base and sulfur powder using techniques like the Gewald synthesis, followed by treatment with pyrazole-4-carboxaldehyde to obtain novel compounds (Puthran et al., 2019). Another approach utilizes Vilsmeier-Haack reaction in synthesizing 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives as part of a multi-step synthesis process (Kariuki et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectral data. These methods establish the structure based on elemental analyses and spectroscopic data. For instance, the structural and spectroscopic evaluation of pyrazole derivatives provides insights into their molecular geometry and vibrational frequencies, indicating potential nonlinear optical activity (Tamer et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving pyrazole derivatives often lead to the formation of novel compounds with potential antimicrobial activity. For example, the reaction of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of catalytic amounts of an organocatalyst imidazole in water as medium has been described for the synthesis of pyranopyrazoles (Siddekha et al., 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their crystalline structure and intermolecular interactions, are crucial for understanding their behavior and potential applications. The crystal structure of related compounds reveals interactions such as hydrogen bonds and π-π interactions, contributing to their stability and reactivity (Kumar et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Studies on related pyrazole derivatives have explored their nematicidal, antimicrobial, and potential inhibitory activities, showcasing their diverse chemical behavior and applications (Reddy et al., 2009).

properties

IUPAC Name

4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-30-17-13-11-15(12-14-17)21-20-22(27-26-21)24(29)28(16-7-3-2-4-8-16)23(20)18-9-5-6-10-19(18)25/h2-14,23H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBQILQPKIVEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387409
Record name AC1MF4K7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

CAS RN

6166-77-4
Record name AC1MF4K7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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